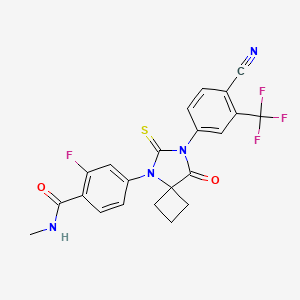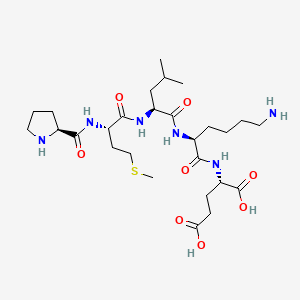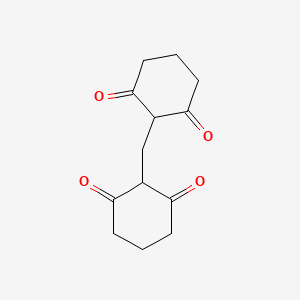
Apilimod
Vue d'ensemble
Description
L’Apilimod est une petite molécule qui a été initialement identifiée comme un inhibiteur de la production des interleukines IL-12 et IL-23. Il a été développé pour le traitement oral de maladies auto-immunes telles que la maladie de Crohn et la polyarthrite rhumatoïde Plus tard, il a été découvert que l’this compound a un mode d’action supplémentaire en tant qu’inhibiteur de l’enzyme lipidique kinase phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) . Cette découverte a conduit à sa réaffectation en tant que médicament antiviral et anticancéreux potentiel .
Applications De Recherche Scientifique
Apilimod has a wide range of scientific research applications, including:
Cancer Research: this compound has shown broad anticancer activity in vitro and in vivo across all subtypes of B-cell non-Hodgkin lymphoma.
Antiviral Research: this compound has been identified as a potent inhibitor of viral infections, including Ebola virus and SARS-CoV-2 (the virus responsible for COVID-19).
Mécanisme D'action
L’Apilimod exerce ses effets principalement par l’inhibition de l’enzyme PIKfyve. PIKfyve est impliquée dans la synthèse du phosphatidylinositol-3-phosphate et du phosphatidylinositol-3,5-bisphosphate, qui sont essentiels à la fonction endosomale et lysosomale . En inhibant PIKfyve, l’this compound perturbe l’homéostasie lysosomale, conduisant à la cytotoxicité dans les cellules cancéreuses . De plus, l’inhibition de PIKfyve par l’this compound bloque le trafic des virus vers leurs sites de fusion, empêchant l’entrée et la réplication virale .
Méthodes De Préparation
La synthèse de l’Apilimod implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrimidinique : Le noyau pyrimidinique est synthétisé par une série de réactions de condensation impliquant des matières premières appropriées.
Réactions de substitution : Divers substituants sont introduits sur le noyau pyrimidinique par des réactions de substitution. Ces réactions impliquent souvent l’utilisation de réactifs tels que les halogénures et les amines.
Assemblage final : L’assemblage final de l’this compound implique le couplage du noyau pyrimidinique avec d’autres groupes fonctionnels pour obtenir la structure souhaitée.
Analyse Des Réactions Chimiques
L’Apilimod subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier aux groupes fonctionnels contenant de l’azote et de l’oxygène.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’this compound, comme la réduction des groupes nitro en amines.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des halogénures pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais impliquent généralement des modifications des groupes fonctionnels sur le noyau pyrimidinique.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Recherche sur le cancer : L’this compound a montré une large activité anticancéreuse in vitro et in vivo dans tous les sous-types de lymphomes non hodgkiniens à cellules B.
Recherche antivirale : L’this compound a été identifié comme un puissant inhibiteur des infections virales, y compris le virus Ebola et le SRAS-CoV-2 (le virus responsable du COVID-19).
Comparaison Avec Des Composés Similaires
L’Apilimod est unique parmi les inhibiteurs de PIKfyve en raison de sa haute spécificité et de sa puissance. Des composés similaires comprennent :
Comparé à ces composés, l’this compound a démontré un éventail d’applications plus large, y compris des activités anticancéreuses et antivirales, ce qui en fait un outil polyvalent en recherche scientifique .
Propriétés
Numéro CAS |
541550-19-0 |
|---|---|
Formule moléculaire |
C23H26N6O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17- |
Clé InChI |
HSKAZIJJKRAJAV-UQQQWYQISA-N |
SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
SMILES isomérique |
CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
SMILES canonique |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
Key on ui other cas no. |
541550-19-0 |
Pictogrammes |
Irritant |
Synonymes |
(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

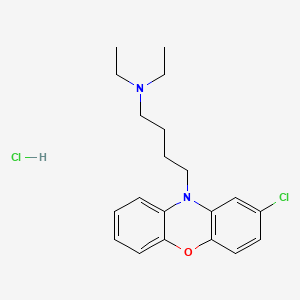
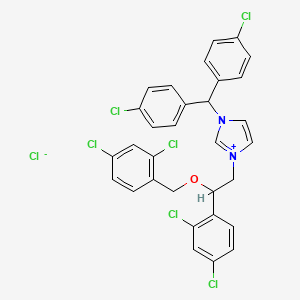
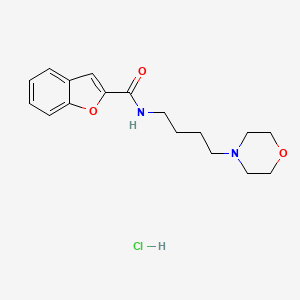
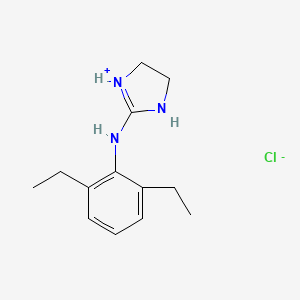
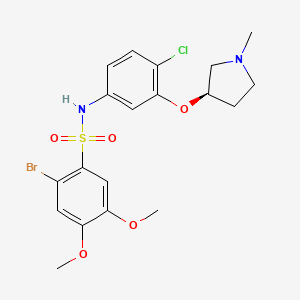
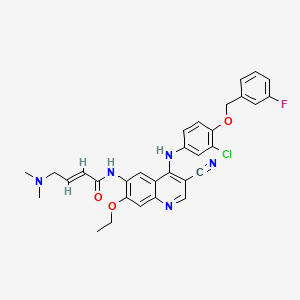
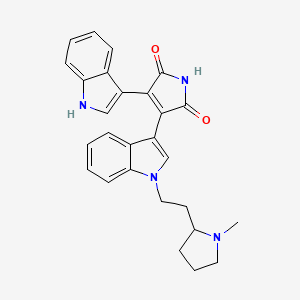
![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)
